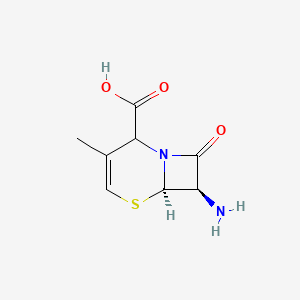

(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid (7R-AMC) is a naturally-occurring amino acid that has been studied for its potential therapeutic benefits. 7R-AMC has a variety of biochemical and physiological effects and has been used in a wide range of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Antibiotic Synthesis

Delta-2-7-Aminodesacetoxycephalosporanic Acid is used in the synthesis of cephalosporins . Cephalosporins are a class of antibiotics that are widely used in the treatment of bacterial infections.

Bioconversion Studies

This compound is used for bioconversion studies . Bioconversion is a process that uses biological systems, usually microorganisms or enzymes, to convert one substance into another.

Laccase-catalyzed Derivatization

The compound is used in laccase-catalyzed derivatization . In this process, laccase mediates the oxidative coupling of 6-aminopenicillanic, 7-aminocephalosporanic, and 7-aminodesacetoxycephalosporanic acid with 2,5-dihydroxybenzoic acid derivatives to form new penicillin and cephalosporin structures .

Antibacterial Activity

The coupling products of the laccase-catalyzed derivatization possess weak to moderate antibacterial activity . They inhibit the growth of Staphylococcus species, including some multidrug-resistant strains .

Enzymatic Deacylation

7-ADCA is produced from penicillin G made by Penicillium chrysogenum involving several polluting chemical steps followed by enzymatic deacylation using penicillin acylase .

Wirkmechanismus

Target of Action

Delta-2-7-Aminodesacetoxycephalosporanic Acid, also known as (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid, is primarily used in the synthesis of cephalosporins . Cephalosporins are a class of antibiotics, and their primary targets are bacterial cell walls. They inhibit the synthesis of the peptidoglycan layer, which is an essential component of bacterial cell walls.

Mode of Action

The compound interacts with its targets by binding to penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This binding inhibits the final step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Changes resulting from this interaction include the weakening of the bacterial cell wall and eventual bacterial cell death.

Biochemical Pathways

The affected pathway is the bacterial cell wall synthesis pathway. The downstream effects include the disruption of bacterial growth and proliferation due to the weakening of the cell wall structure, leading to osmotic instability and ultimately, cell lysis .

Pharmacokinetics

Cephalosporins, as a class, generally have good oral bioavailability, are widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. This makes Delta-2-7-Aminodesacetoxycephalosporanic Acid and its derivatives effective in combating bacterial infections .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially degrade the compound, reducing its efficacy. The presence of other substances, such as proteins or ions, could also interact with the compound and affect its activity .

Eigenschaften

IUPAC Name |

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h2,4-5,7H,9H2,1H3,(H,12,13)/t4-,5?,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSAPRGFDMQMTB-TWQFUJJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.